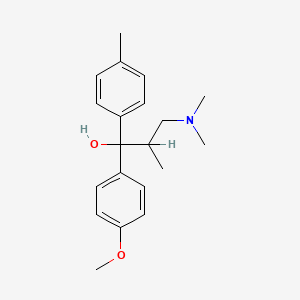
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine is a peptide compound composed of five amino acids: leucine, valine, alanine, glycine, and tyrosine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes like proteases.
Oxidation: Oxidation of the tyrosine residue can occur, forming dityrosine or other oxidized products.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions (e.g., HCl).
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized derivatives.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.
Vergleich Mit ähnlichen Verbindungen
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can be compared with other similar peptides, such as:
L-Leucyl-L-valyl-L-alanylglycyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine, affecting its chemical properties and biological activity.
L-Leucyl-L-valyl-L-alanylglycyl-L-tryptophan: Contains tryptophan, which introduces different functional groups and potential interactions.
L-Leucyl-L-valyl-L-alanylglycyl-L-serine: Serine’s hydroxyl group can participate in different reactions compared to tyrosine.
These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and resulting properties.
Eigenschaften
CAS-Nummer |
922510-14-3 |
|---|---|
Molekularformel |
C25H39N5O7 |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H39N5O7/c1-13(2)10-18(26)23(34)30-21(14(3)4)24(35)28-15(5)22(33)27-12-20(32)29-19(25(36)37)11-16-6-8-17(31)9-7-16/h6-9,13-15,18-19,21,31H,10-12,26H2,1-5H3,(H,27,33)(H,28,35)(H,29,32)(H,30,34)(H,36,37)/t15-,18-,19-,21-/m0/s1 |
InChI-Schlüssel |
USHZCRWLVDLVAU-QTWZMDIBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


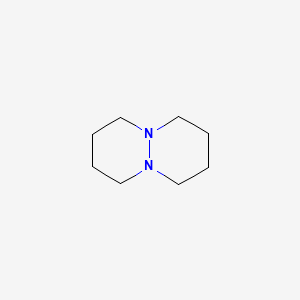


![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
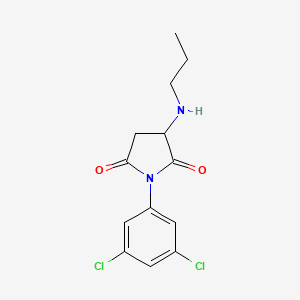
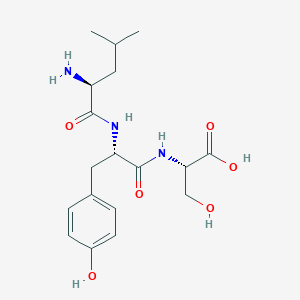
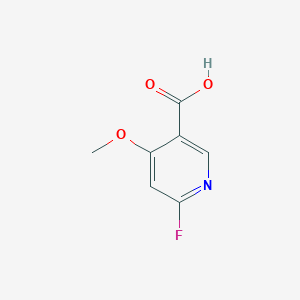
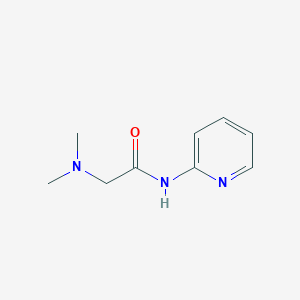
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
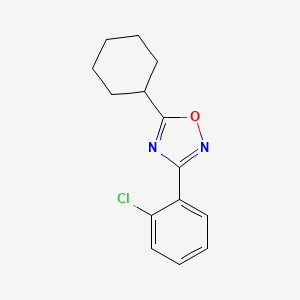
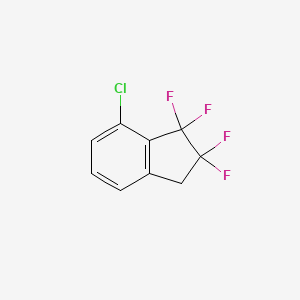
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
